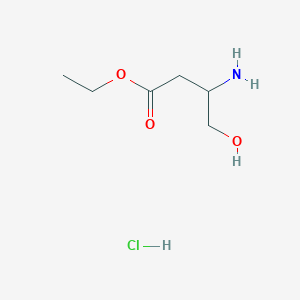
2-(Aminomethyl)-3-methylbutan-1-ol
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s appearance and odor .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features .Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity, its selectivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Biofuel Production
2-methylpropan-1-ol (isobutanol), a compound closely related to 2-(Aminomethyl)-3-methylbutan-1-ol, has been identified as a leading candidate for biofuel. Researchers have modified the amino acid pathway in recombinant organisms to convert glucose to isobutanol. They overcame a critical obstacle in biofuel commercialization by engineering cofactor dependence, which enabled anaerobic isobutanol production at 100% theoretical yield, higher titer, and productivity compared to other methods (Bastian et al., 2011).
Proteolytic Enzyme Study
In a study on bovine spleen, researchers isolated a proteolytic enzyme, cathepsin D. This study involved paper chromatography with 2-methylbutan-2-ol-phthalate solvent to separate dinitrophenyl (DNP) amino acids. This research is significant for understanding enzymatic processes and their applications in various scientific fields (Press et al., 1960).
Mecanismo De Acción
Mode of Action
As an organic compound containing both amine and alcohol functional groups, it may interact with biological targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Given the complexity of biological systems, this compound could potentially influence multiple pathways depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its overall pharmacological effects .
Result of Action
The effects would depend on the specific biological targets of the compound and the context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Aminomethyl)-3-methylbutan-1-ol. Factors such as pH, temperature, and the presence of other molecules could affect how this compound interacts with its targets .
Safety and Hazards
Propiedades
IUPAC Name |
2-(aminomethyl)-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZQUSSFETVSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-methylbutan-1-ol | |
CAS RN |
718633-43-3 | |
| Record name | 2-(aminomethyl)-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)







![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)

